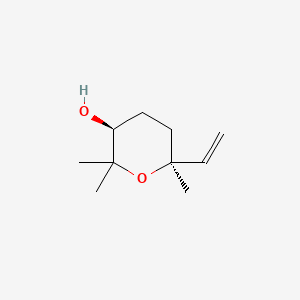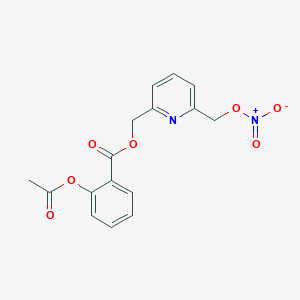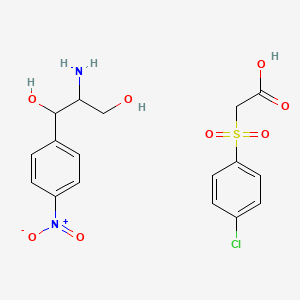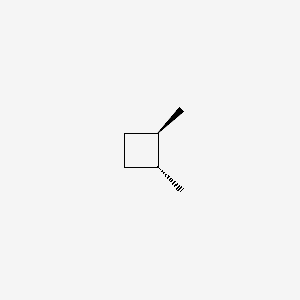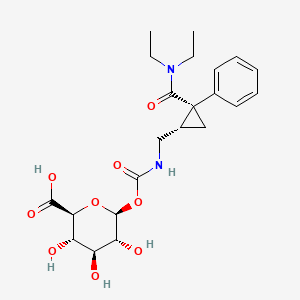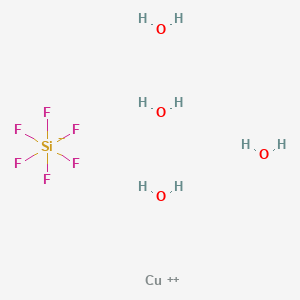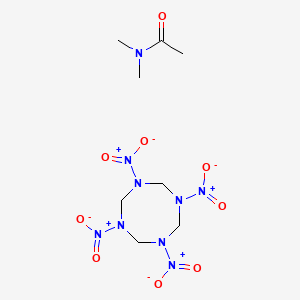
4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a unique structure that includes a dibenzoxepin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps:
Formation of the Dibenzoxepin Core: The initial step involves the formation of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable biphenyl derivative with an appropriate reagent under acidic or basic conditions.
Introduction of the Thioether Group: The next step involves the introduction of the thioether group. This can be done by reacting the dibenzoxepin core with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation: The final step is the alkylation of the thioether group with 2-(diethylamino)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted dibenzoxepin derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to interact with various proteins or enzymes, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system or other specific receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
作用機序
The mechanism of action of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin depends on its specific application. In a biological context, it may interact with specific molecular targets such as receptors or enzymes. The diethylaminoethyl group could facilitate binding to these targets, while the dibenzoxepin core may provide structural stability and specificity.
類似化合物との比較
Similar Compounds
4-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Methyl-11-(2-(methylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with a methylamino group.
4-Methyl-11-(2-(ethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin: Similar structure but with an ethylamino group.
Uniqueness
The uniqueness of 4-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin lies in its specific combination of functional groups. The diethylaminoethyl group may confer unique binding properties, while the thioether linkage and dibenzoxepin core provide structural diversity and potential for various chemical modifications.
特性
CAS番号 |
87673-14-1 |
|---|---|
分子式 |
C21H27NOS |
分子量 |
341.5 g/mol |
IUPAC名 |
N,N-diethyl-2-[(4-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C21H27NOS/c1-4-22(5-2)13-14-24-21-18-11-7-6-10-17(18)15-23-20-16(3)9-8-12-19(20)21/h6-12,21H,4-5,13-15H2,1-3H3 |
InChIキー |
HBSUWBXTUSZLDU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCSC1C2=CC=CC=C2COC3=C(C=CC=C13)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




